2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
説明
This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a nicotinamide moiety. Key structural elements include:
- 6-(pyrrolidin-1-yl) substituent: A pyrrolidine group at position 6 of the triazolo-pyridazine, which may enhance solubility or modulate receptor binding.
The compound’s design aligns with medicinal chemistry strategies targeting enzymes or receptors requiring heteroaromatic recognition, such as kinases or epigenetic regulators.
特性
IUPAC Name |
2-methylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-26-17-12(5-4-8-18-17)16(25)19-11-15-21-20-13-6-7-14(22-24(13)15)23-9-2-3-10-23/h4-8H,2-3,9-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWGCKYEVRGMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article synthesizes existing research to detail its biological activity, including cytotoxicity against cancer cell lines and enzyme inhibitory effects.
Chemical Structure
The compound's structure can be broken down into several key components:
- Methylthio group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Pyrrolidine moiety : Often associated with enhancing bioactivity through improved binding to biological targets.
- Triazolo-pyridazine framework : Known for various pharmacological properties, including anti-cancer activity.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar triazolo-pyridazine derivatives against various cancer cell lines. For instance:
- Cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) : Compounds in this class exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM for selected derivatives .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound 12e , structurally similar to the target compound, demonstrated that modifications in the triazolo-pyridazine framework can significantly enhance anti-cancer activity.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Inhibition of c-Met kinase : The triazolo derivatives showed promising inhibitory activity against c-Met kinase, a target in cancer therapy. For example, the IC50 value for one derivative was found to be comparable to Foretinib, a known c-Met inhibitor .
The proposed mechanisms through which these compounds exert their biological effects include:
- Induction of apoptosis : Studies indicate that certain derivatives lead to late apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
- Cell cycle arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G0/G1 phase, further inhibiting cancer cell proliferation .
Case Study 1: Triazolo-Pyridazine Derivatives
A study synthesized and tested a series of triazolo-pyridazine derivatives for their anti-tumor activities. Among them, compounds demonstrated moderate to high cytotoxicity across multiple cancer cell lines, emphasizing the importance of structural optimization in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR for similar compounds revealed that modifications to the pyrrolidine and methylthio groups significantly impacted both cytotoxicity and enzyme inhibition profiles. This highlights the need for further exploration of how structural variations influence biological outcomes .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs based on core structure, substituents, and inferred properties:
Key Observations:
Pyridazine-based systems may exhibit distinct metabolic stability compared to pyrazine derivatives due to differential oxidation susceptibility .
Substituent Effects :
- The 6-pyrrolidin-1-yl group in the target compound likely improves aqueous solubility compared to 6-chloro derivatives (e.g., ).
- The 2-(methylthio)nicotinamide side chain introduces a sulfur atom, which may enhance hydrogen bonding or serve as a metabolic soft spot compared to carbonitrile or sulfonamide groups in analogs .
Research Findings and Limitations
- Synthesis Challenges : The triazolo-pyridazine core is synthesized via annulation of triazole rings onto azine precursors, as demonstrated in . Substitution at position 6 (pyrrolidin-1-yl) likely requires nucleophilic displacement of a chloro intermediate.
- Biological Data Gap: No direct activity data for the target compound are available in the provided evidence. Comparisons rely on structural analogs, such as triazolo-pyrazines with kinase inhibition IC50 values in the nanomolar range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
